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molecular formula C7H16O4 B1600267 3,7-Dioxa-1,9-nonanediol CAS No. 67439-82-1

3,7-Dioxa-1,9-nonanediol

Cat. No. B1600267
M. Wt: 164.2 g/mol
InChI Key: KXSKAZFMTGADIV-UHFFFAOYSA-N
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Patent
US04770759

Procedure details

To 280 ml (5.0 mol) of ethylene glycol is added 17.25 g (0.75 mol) of sodium metal in small pieces, in order to control the exothermic reaction. The reaction mixture is cooled to room temperature and 80.89 g (0.393 mol) of 1,3-dibromopropane (available from Aldrich Chem. Co., catalog no. 12,590-3) is added dropwise. The reaction is heated to 100° C. for 6 hours. Excess ethylene glycol then is removed by simple distillation under aspirator pressure and 3,7-dioxanonane-1,9-diol is obtained in 17.9% yield from the reaction mixture by fractional distillation at 108°-112° C. and 0.025 mm Hg. A solution of 11.47 g (0.072 mol) of the diol and 17.4 ml (0.215 mole) pyridine in 100 ml of methylene chloride is added to a stirred solution of 26.68 g of tosyl chloride (0.15 mol) in 140 ml methylene chloride. Following addition, the reaction is allowed to stand stirred at 0° C. for 24 hours. The mixture then is washed with water, 10% HCl, and once again with water. The mixture is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 33.51 g of a clear oil. Kugelrohr distillation (80° C., 0.005 mm Hg) removes unreacted tosyl chloride, leaving 29.43 g of 3,7-dioxanonane-1,9-diol ditosylate as a slightly brown oil.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
17.25 g
Type
reactant
Reaction Step One
Quantity
80.89 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[Na].Br[CH2:7][CH2:8][CH2:9]Br>>[CH2:1]([OH:4])[CH2:2][O:3][CH2:7][CH2:8][CH2:9][O:3][CH2:2][CH2:1][OH:4] |^1:4|

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
17.25 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
80.89 g
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated to 100° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Excess ethylene glycol then is removed by simple distillation under aspirator pressure

Outcomes

Product
Name
Type
product
Smiles
C(COCCCOCCO)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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